molecular formula C9H6N2O3 B096147 6-Nitroquinolin-8-ol CAS No. 16727-28-9

6-Nitroquinolin-8-ol

Cat. No. B096147
CAS RN: 16727-28-9
M. Wt: 190.16 g/mol
InChI Key: BVBQGQLGXJDKLZ-UHFFFAOYSA-N
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Description

6-Nitroquinolin-8-ol is a chemical compound that is part of the quinoline family, characterized by the presence of a nitro group at the 6th position of the quinoline ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 6-Nitroquinolin-8-ol derivatives has been explored through various methods. One approach involves the cyclocondensation of 6-nitroquinoline with aromatic hydrazones in the presence of sodium hydride in DMF, which yields pyrazolo[3,4-f]quinolines and triazino[6,5-f]quinolines depending on the substituents on the hydrazones . Another study focused on the regioselective nitration of tetrahydroquinoline, achieving total regioselectivity for nitration at the 6-position, which is a critical step in the synthesis of 6-nitroquinoline derivatives . Additionally, the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one has been reported, with temperature and reaction time being identified as key factors influencing the nitration process .

Molecular Structure Analysis

The molecular structure of 6-nitroquinolin-8-ol derivatives has been characterized using various spectroscopic techniques. X-ray diffraction (XRD), IR, 1D-NMR, and 2D-NMR spectroscopy have been employed to elucidate the structure of 6-nitroquinazoline-2,4(1H,3H)-dione, revealing the presence of hydrogen bonding in the crystal packing . Similarly, the structure of 6-nitro-3,4-dihydroquinazolin-4-one has been studied using IR, Mass, 1H, and 13C NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of 6-nitroquinolin-8-ol derivatives includes their ability to undergo cyclocondensation reactions with aromatic hydrazones . The nitro group in these compounds can also be selectively reduced to an amino group, as demonstrated in the synthesis of 6-aminoquinoline derivatives, which are valuable in drug design . The reduction process has been optimized using SnCl2 without the removal of the halo group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitroquinolin-8-ol derivatives are influenced by the presence of the nitro group and the overall molecular structure. The nitro group is a key functional group that can participate in hydrogen bonding, as observed in the crystal structure of 6-nitroquinazoline-2,4(1H,3H)-dione . The synthesis conditions, such as temperature and reaction time, play a significant role in determining the yield and purity of these compounds . The regioselectivity of nitration reactions is also a critical aspect that affects the properties of the synthesized molecules .

Scientific Research Applications

Genotoxicity and Mutagenicity Studies

6-Nitroquinolin-8-ol and its derivatives are frequently used in genotoxicity assays due to their known mutagenic and carcinogenic properties. A study evaluating the clastogenicity of 4-Nitroquinoline 1-oxide (4NQO), a related compound, in various cell lines found that it is a more effective point mutagen than clastogen. The suitability of 4NQO as a positive control for genotoxicity testing is dependent on the specific assay, highlighting the complex interactions of these compounds with DNA and the importance of context in their application in scientific research (Brüsehafer et al., 2015).

Photophysical Properties and Applications

The photochemistry of 8-hydroxy-5-nitroquinoline (NO2-QN-OH), a compound similar to 6-Nitroquinolin-8-ol, has been investigated due to its antimicrobial, anti-inflammatory, and anticancer properties. A study exploring its photosensitivity revealed the generation of short-lived intermediates during the photoreaction, offering insights into the photophysical properties of these compounds and their potential applications in scientific research (Wang et al., 2022).

Environmental Monitoring

6-Nitroquinolin-8-ol has been utilized as a model substance for the development of voltammetric methods for determining biologically active compounds in the environment. A study focusing on the electrochemical behavior of 8-Nitroquinoline (8-NQ) in different aqueous matrices outlined optimal conditions for its determination, emphasizing the role of these compounds in environmental monitoring and assessment (Rumlová et al., 2015).

Antimicrobial and Anticancer Properties

The synthesis and investigation of 8-nitrofluoroquinolone derivatives, which are structurally related to 6-Nitroquinolin-8-ol, have shown promising antibacterial properties against various strains. These compounds' ability to interact with microbial DNA and cellular components contributes to their potential as therapeutic agents (Al-Hiari et al., 2007).

Safety And Hazards

The safety information for 6-Nitroquinolin-8-ol includes a GHS07 pictogram, with a signal word of “Warning”. The hazard statements are H302, H315, and H319 .

Future Directions

While specific future directions for 6-Nitroquinolin-8-ol are not mentioned in the search results, it is worth noting that quinoline derivatives have been tested for anti-malaria activity . This suggests potential future research directions in the field of medicinal chemistry.

properties

IUPAC Name

6-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-7(11(13)14)4-6-2-1-3-10-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBQGQLGXJDKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345533
Record name 6-nitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroquinolin-8-ol

CAS RN

16727-28-9
Record name 6-nitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitroquinolin-8-ol
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